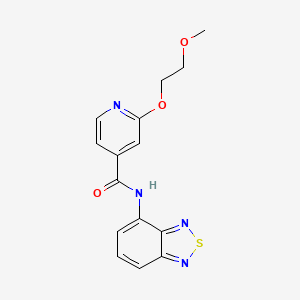

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

CAS No.: 2034273-59-9

Cat. No.: VC4268412

Molecular Formula: C15H14N4O3S

Molecular Weight: 330.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034273-59-9 |

|---|---|

| Molecular Formula | C15H14N4O3S |

| Molecular Weight | 330.36 |

| IUPAC Name | N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C15H14N4O3S/c1-21-7-8-22-13-9-10(5-6-16-13)15(20)17-11-3-2-4-12-14(11)19-23-18-12/h2-6,9H,7-8H2,1H3,(H,17,20) |

| Standard InChI Key | YBHDJRPNKNJTCH-UHFFFAOYSA-N |

| SMILES | COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32 |

Introduction

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic compound belonging to the class of heterocyclic derivatives. It integrates a benzothiadiazole moiety with a pyridine carboxamide, suggesting potential applications in pharmaceuticals and agrochemicals due to its biological activity.

Synthesis

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include techniques such as reflux conditions, solvent evaporation, and purification through chromatography to isolate the desired product. The use of catalysts may also enhance reaction efficiency.

Potential Applications

This compound has been referenced in various patents and scientific literature, indicating its relevance in medicinal chemistry and agricultural applications. For instance, it is discussed as a potential pharmaceutical agent due to its unique structure and biological activity.

Chemical Reactions and Stability

N-(2,1,3-benzothiadiazol-4-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide can participate in various chemical reactions typical for heterocycles. These reactions often require specific conditions such as temperature control, pH adjustment, and the presence of solvents or catalysts to facilitate the desired transformation. The compound's stability is crucial for its application in pharmaceuticals where shelf-life is important.

Mechanism of Action

The mechanism of action for this compound is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Quantitative data regarding binding affinities and biological activity can be obtained from pharmacological studies and assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume